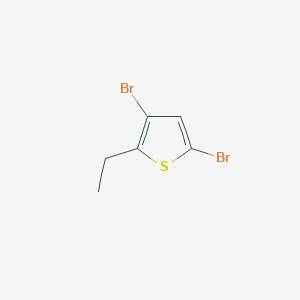
6-bromo-2-ethyl-2,3-dihydrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-ethyl-2,3-dihydro-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-ethyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted chromenone derivatives.
Oxidation: Formation of 6-bromo-2-ethylchromen-4-one.
Reduction: Formation of 6-bromo-2-ethyl-2,3-dihydro-4H-chromen-4-ol.
Applications De Recherche Scientifique
6-bromo-2-ethyl-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and light-sensitive materials.
Mécanisme D'action
The mechanism of action of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromine atom and the chromenone core play crucial roles in its biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2,3-dihydro-4H-chromen-4-one
- 6-chloro-2-ethyl-2,3-dihydro-4H-chromen-4-one
- 6-fluoro-2-ethyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity .
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
6-bromo-2-ethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-5,8H,2,6H2,1H3 |
Clé InChI |
HQKMRVBVVKGQEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B8656085.png)






![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)


![1,6-Bis[2-(3,4-dimethoxybenzyl)pyrrol-1-yl]hexane](/img/structure/B8656150.png)


![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)
